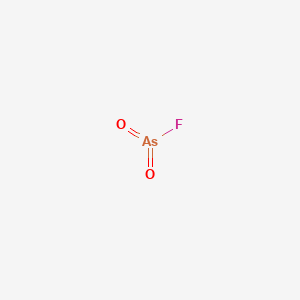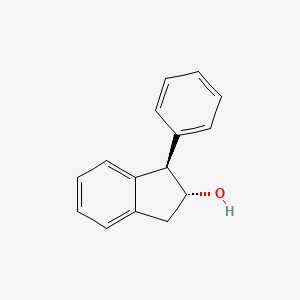![molecular formula C4H6N2 B14417735 1,2-Diazabicyclo[3.1.0]hex-2-ene CAS No. 81194-34-5](/img/structure/B14417735.png)
1,2-Diazabicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazabicyclo[3.1.0]hex-2-ene is a fascinating organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclohexene family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound includes a three-membered ring fused to a five-membered ring, with nitrogen atoms at the bridgehead positions. This compound exhibits interesting photochromic properties, making it a subject of intense research in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[3.1.0]hex-2-ene can be synthesized through various methods. One common approach involves the reaction of aziridines with aldehydes or ketones in the presence of ammonium acetate. This one-pot reaction yields the desired compound in good yield . Another method involves the cycloaddition of carbenes or carbenoids to cyclopropanes, which are part of five-membered heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1,2-Diazabicyclo[3.1.0]hex-2-ene has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Diazabicyclo[3.1.0]hex-2-ene involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, transforming from a closed-ring form to an open-ring form. This transformation is accompanied by a change in color and other physical properties, such as refractive index and dielectric constant . The molecular targets and pathways involved in this process include the aziridine ring and the formation of a zwitterionic imine ylide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide: A derivative with additional functional groups that exhibit similar photochromic properties.
Uniqueness
1,2-Diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure and the presence of nitrogen atoms at the bridgehead positions. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
81194-34-5 |
|---|---|
Formule moléculaire |
C4H6N2 |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
1,2-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-2-5-6-3-4(1)6/h2,4H,1,3H2 |
Clé InChI |
DPDZHWJFCNDNNW-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


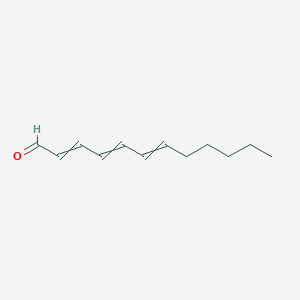
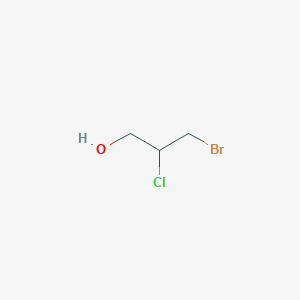
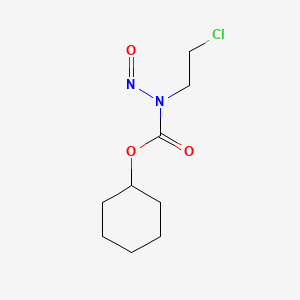

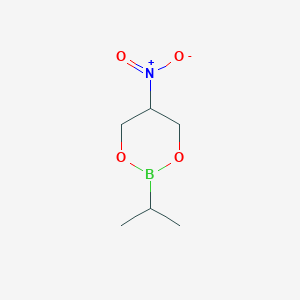

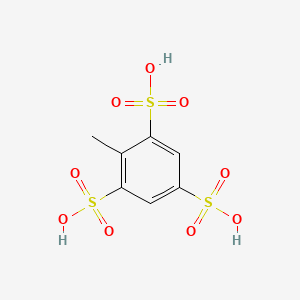
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
